4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
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Overview
Description
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of benzonitrile and pyridine, featuring a hydroxymethyl group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(5-bromopyridin-3-yl)benzonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 4-(5-(Carboxyl)pyridin-3-yl)benzonitrile.
Reduction: 4-(5-(Hydroxymethyl)pyridin-3-yl)benzylamine.
Substitution: 4-(5-(Bromomethyl)pyridin-3-yl)benzonitrile.
Scientific Research Applications
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)benzonitrile
- 4-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack this functional group, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1346691-61-9 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-8,16H,9H2 |
InChI Key |
BBUUHMILNBPTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
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